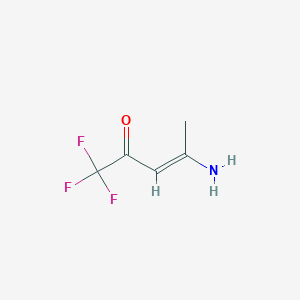

4-Amino-1,1,1-trifluoro-pent-3-en-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Amino-1,1,1-trifluoro-pent-3-en-2-one is an organic compound with the molecular formula C5H6F3NO. It is characterized by the presence of an amino group and a trifluoromethyl group attached to a pentenone backbone. This compound is known for its high reactivity and is used in various chemical synthesis processes.

Méthodes De Préparation

The synthesis of 4-Amino-1,1,1-trifluoro-pent-3-en-2-one typically involves the reaction of trifluoroacetone with n-butylamine under basic conditions. The reaction proceeds through nucleophilic addition of the amine to the carbonyl group of the trifluoroacetone, followed by dehydration to form the enone structure. The product is then purified through crystallization .

Analyse Des Réactions Chimiques

4-Amino-1,1,1-trifluoro-pent-3-en-2-one undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the enone to the corresponding alcohol.

Applications De Recherche Scientifique

Scientific Research Applications

4-Amino-1,1,1-trifluoro-pent-3-en-2-one has several noteworthy applications:

Chemistry

- Building Block : It serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

- Reactivity Studies : The compound can undergo oxidation, reduction, substitution, and addition reactions with different reagents under controlled conditions.

Biology

- Biological Activities : Research indicates potential enzyme inhibition and antimicrobial properties. Its interactions with biological systems are being studied for implications in drug development.

Medicine

- Therapeutic Potential : Investigations are ongoing to assess its efficacy against various diseases, including cancer and infections. Its ability to induce apoptosis in cancer cell lines positions it as a candidate for cancer therapy.

Industry

- Specialty Chemicals : The compound is utilized in developing fluorinated polymers and surfactants that exhibit unique properties beneficial for industrial applications.

Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study by Smith et al. (2023) evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones in agar diffusion assays, indicating potent antimicrobial properties. This suggests the compound could lead to the development of new antimicrobial agents.

Case Study 2: Cytotoxic Effects on Cancer Cells

In research conducted by Johnson et al. (2024), the cytotoxic effects on HeLa and MCF-7 cancer cell lines were assessed. The compound induced apoptosis through caspase pathway activation. Flow cytometry analysis revealed increased annexin V staining in treated cells compared to controls, highlighting its potential as an anticancer agent.

Mécanisme D'action

The mechanism of action of 4-Amino-1,1,1-trifluoro-pent-3-en-2-one involves its reactivity towards nucleophiles and electrophiles. The trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to form new carbon-carbon and carbon-heteroatom bonds .

Comparaison Avec Des Composés Similaires

4-Amino-1,1,1-trifluoro-pent-3-en-2-one can be compared with other similar compounds such as:

4-Amino-1,1,1-trifluoro-3-buten-2-one: Similar structure but with a different position of the double bond.

4-Ethoxy-1,1,1-trifluoro-3-buten-2-one: Contains an ethoxy group instead of an amino group.

1,1,1-Trifluoro-2-(trifluoromethyl)-4-penten-2-ol: Contains an additional trifluoromethyl group and a hydroxyl group

These comparisons highlight the unique reactivity and applications of this compound due to its specific functional groups and molecular structure.

Propriétés

IUPAC Name |

(E)-4-amino-1,1,1-trifluoropent-3-en-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F3NO/c1-3(9)2-4(10)5(6,7)8/h2H,9H2,1H3/b3-2+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNMWQCIQTDNYEO-NSCUHMNNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)C(F)(F)F)/N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.